molecular formula C23H21N5OS B10816000 (1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B10816000
M. Wt: 415.5 g/mol
InChI Key: YNOUQZZWJSYAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-620472 is a chemical compound known for its role as a regulator of peroxisome proliferator-activated receptors (PPAR). This compound has been studied for its potential to alter the lifespan of eukaryotic organisms . It is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

The synthetic routes and reaction conditions for WAY-620472 are not extensively detailed in publicly available sources. it is known that the compound can be synthesized through the preparation of 1-phenyl-3-(2-thienyl)pyrazole derivatives, which act as modulators of peroxisome proliferator-activated receptors . The industrial production methods for WAY-620472 are also not widely documented, indicating that it is primarily produced for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

WAY-620472 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s primary role as a PPAR regulator suggests that it may interact with other molecules involved in metabolic pathways . The major products formed from these reactions are not specified, but the compound’s activity as a PPAR modulator indicates its involvement in metabolic regulation.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H21N5OS/c29-23(27-14-12-26(13-15-27)21-10-4-5-11-24-21)19-17-28(18-7-2-1-3-8-18)25-22(19)20-9-6-16-30-20/h1-11,16-17H,12-15H2

InChI Key

YNOUQZZWJSYAOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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